diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate
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Overview
Description
Preparation Methods
The synthesis of diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate typically involves the esterification of 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioic acid with ethanol in the presence of a strong acid catalyst . The reaction conditions often require refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate can be compared with similar compounds like:
- Diethyl 2-methyl-2-(6-oxo-1H-pyridin-2-yl)propanedioate
- Diethyl 2-methyl-2-(6-oxo-1H-pyridin-4-yl)propanedioate
These compounds share similar structures but differ in the position of the keto group on the pyridine ring. This difference can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-4-18-11(16)13(3,12(17)19-5-2)9-6-7-10(15)14-8-9/h6-8H,4-5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODDYKSCQDMAJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CNC(=O)C=C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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